![molecular formula C15H9FN4O3S B2832446 4-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-09-1](/img/structure/B2832446.png)
4-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Description
4-Fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has been of interest to researchers due to its potential applications in scientific research.
Scientific Research Applications
Photoaffinity Labeling
- Application : 4-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide has been employed as a photolinker for photoaffinity labeling. This technique allows researchers to study protein-ligand interactions by covalently attaching the compound to a target protein upon photo-irradiation .
Pharmaceutical Intermediates
- Application : The compound serves as a pharmaceutical intermediate. Researchers use it in the synthesis of more complex molecules or as a building block for drug development .
Fine Chemical Synthesis
- Application : 4-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide finds use as a synthetic intermediate in fine chemical production. Its unique structure contributes to the creation of novel compounds .
Biological Studies
- Application : Researchers may employ this compound to investigate its effects on biological systems. Its specific interactions with proteins, enzymes, or receptors can shed light on cellular processes .
Chemical Biology Research
properties
IUPAC Name |
4-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN4O3S/c16-11-6-4-9(5-7-11)13(21)17-15-19-18-14(24-15)10-2-1-3-12(8-10)20(22)23/h1-8H,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDNNFUELIIQFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
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